molecular formula C20H21N3O B2664759 1-(1-benzoylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415462-88-1

1-(1-benzoylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2664759
CAS No.: 2415462-88-1
M. Wt: 319.408
InChI Key: VTMNVPUKJHBHSB-UHFFFAOYSA-N
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Description

1-(1-benzoylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoyl group attached to an azetidine ring, which is further connected to a benzodiazole moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzoylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the benzoyl group. The benzodiazole moiety is then synthesized and attached to the azetidine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzoylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-benzoylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzoylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzoylazetidin-3-yl)-2-(methyl)-1H-1,3-benzodiazole
  • 1-(1-benzoylazetidin-3-yl)-2-(ethyl)-1H-1,3-benzodiazole

Uniqueness

1-(1-benzoylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14(2)19-21-17-10-6-7-11-18(17)23(19)16-12-22(13-16)20(24)15-8-4-3-5-9-15/h3-11,14,16H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMNVPUKJHBHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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